2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE
Description
2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE is a synthetic organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of an ethoxy group, a hydroxyl group, and a methyleneamino group attached to a phenyl ring, which is further connected to an isoindolinone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[2-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]ethyl]-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18-11-14(7-8-17(18)22)12-20-9-10-21-13-15-5-3-4-6-16(15)19(21)23/h3-8,11-12,22H,2,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUCDONOKFUEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NCCN2CC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE typically involves a multi-step process:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalimide derivative.
Introduction of the Ethoxy and Hydroxyl Groups: The ethoxy and hydroxyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Methyleneamino Linkage: The methyleneamino linkage is formed through a condensation reaction between the aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde and the amine group of the isoindolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The methyleneamino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYL]AMINO}ETHYL)-1-ISOINDOLINONE.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(E)-1-(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-{[(E)-1-(3-ETHOXY-4-METHYLPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of both ethoxy and hydroxyl groups in 2-(2-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}ETHYL)-1-ISOINDOLINONE provides unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
